(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopropane-1-carboxylic acid
Description
(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a carboxylic acid group at the 1-position and an ethyl substituent bearing a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected amine at the 2-position. The (1R,2R) stereochemistry is critical for its conformational stability and interactions in applications such as peptide synthesis or medicinal chemistry . Key properties inferred from structural analogs include moderate solubility in polar aprotic solvents (e.g., acetonitrile) and stability under standard peptide-coupling conditions .
Properties
IUPAC Name |
(1R,2R)-2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-12(17-10-18(17)20(23)24)22-21(25)26-11-19-15-8-4-2-6-13(15)14-7-3-5-9-16(14)19/h2-9,12,17-19H,10-11H2,1H3,(H,22,25)(H,23,24)/t12?,17-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXCWZMAMBHZSX-OTLVQASYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1C[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopropane-1-carboxylic acid, often referred to as Fmoc-cyclopropane amino acid, is a synthetic compound used primarily in peptide synthesis. It features a unique cyclopropane structure that imparts distinct biological activities and properties, making it a valuable building block in the development of bioactive peptides.
Chemical Structure and Properties
The molecular formula of this compound is C22H23NO4, with a molecular weight of 367.43 g/mol. The presence of the fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group in peptide synthesis, facilitating the formation of peptide bonds while preventing premature reactions.
The biological activity of this compound primarily revolves around its role in peptide synthesis:
- Target of Action : The compound acts on the formation of peptide bonds during solid-phase peptide synthesis.
- Mode of Action : The Fmoc group is removed under basic conditions, allowing for the coupling of amino acids to form longer peptides.
- Biochemical Pathways : It integrates into biochemical pathways involved in protein synthesis, influencing the structure and function of the resultant peptides.
Biological Studies and Case Studies
Research has demonstrated the utility of Fmoc-cyclopropane amino acids in synthesizing peptides with enhanced stability and activity. Below are key findings from recent studies:
Applications in Research
The unique properties of this compound make it an attractive candidate for various applications:
- Drug Development : Its ability to form stable peptides can be leveraged in designing novel therapeutics targeting specific biological pathways.
- Bioconjugation : The Fmoc group allows for selective modifications, enabling the attachment of drugs or labels to peptides for diagnostic and therapeutic purposes.
Scientific Research Applications
Peptide Synthesis
The compound serves as a valuable building block in the synthesis of peptides. Its unique structure allows for the introduction of cyclopropane moieties into peptide chains, which can enhance the stability and bioactivity of the resulting peptides. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group facilitates solid-phase peptide synthesis, a widely used method in peptide chemistry.
Drug Development
Research indicates that derivatives of this compound may possess therapeutic properties, particularly in targeting specific biological pathways. The cyclopropane ring can influence the conformation and interaction profiles of peptides with biological targets, potentially leading to novel drug candidates for various diseases.
Biochemical Studies
The compound is utilized in biochemical assays to study enzyme interactions and protein folding. Its ability to modify amino acid sequences provides insights into structure-function relationships in proteins, aiding in the understanding of enzymatic mechanisms and protein dynamics.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Peptide Stability | Investigate the stability of peptides containing cyclopropane derivatives | Peptides with (1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopropane-1-carboxylic acid exhibited increased resistance to proteolytic degradation compared to standard peptides. |
| Therapeutic Potential | Evaluate anti-cancer properties | Preliminary studies showed that modified peptides demonstrated selective cytotoxicity against cancer cell lines, indicating potential for further development as anti-cancer agents. |
| Enzyme Interaction | Analyze binding affinity with specific enzymes | The compound's incorporation into peptide substrates revealed altered binding affinities, suggesting that cyclopropane modifications can significantly impact enzyme-substrate interactions. |
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in peptide synthesis. Deprotection occurs under mild basic conditions:
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Reagents : 20% piperidine in DMF or 2% DBU in DMF.
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Mechanism : The base abstracts the acidic hydrogen from the fluorene ring, triggering β-elimination and releasing CO₂ to yield the free amine.
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Applications : Critical for sequential peptide coupling, allowing selective exposure of the amine group for further reactions.
Carboxylic Acid Functionalization
The carboxylic acid group participates in reactions typical of organic acids:
Esterification
Amide Formation
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Activation : Carbodiimides (EDC or DCC) or uronium salts (HATU) convert the acid to an active ester or acyl halide .
Cyclopropane Ring Reactivity
The strained cyclopropane ring exhibits unique reactivity:
Ring-Opening Reactions
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) opens the ring to form a propane derivative .
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Electrophilic Addition : Reacts with halogens (e.g., Br₂) or acids (HCl) under controlled conditions .
Stereochemical Influence
The (1R,2R) configuration impacts regioselectivity in reactions like hydrogenation or cycloadditions, as demonstrated in computational studies of analogous cyclopropane derivatives .
Table: Key Reaction Conditions and Outcomes
Stability and Handling Considerations
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Thermal Stability : High melting point (180–185°C) and flash point (341.8°C) suggest suitability for high-temperature reactions.
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Storage : Stable at -20°C under inert gas (argon).
Comparison with Similar Compounds
Table 1: Structural Comparison of Fmoc-Protected Cyclopropane Derivatives
*Calculated based on structural formula.
Impact of Substituents
The ethyl group in the target compound introduces steric bulk compared to simpler analogs like 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid (C₁₀H₉ClO₂, MW 196.63) . This bulk may reduce reactivity in coupling reactions but enhance conformational rigidity, as seen in Fmoc-protected cyclopropane derivatives used in stapled peptide synthesis . Conversely, phenyl or chlorophenyl substituents (e.g., 1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid ) increase lipophilicity, favoring membrane permeability in drug design .
Stereochemical Variations
The (1R,2R) configuration distinguishes the target compound from stereoisomers like (1S,2R)-1-(Fmoc-amino)-2-(but-3-en-1-yl)cyclopropane-1-carboxylic acid, which exhibits distinct NMR shifts (e.g., δ 1.96 ppm for cyclopropane protons) . Such stereochemical differences influence diastereoselectivity in cyclopropanation reactions and binding affinities in biological systems.
Non-Cyclopropane Analogs
Compounds like (1R,4S)-4-(Fmoc-amino)cyclopent-2-enecarboxylic acid (CAS 220497-65-4) replace the cyclopropane ring with a cyclopentene system, reducing ring strain and altering reactivity. Cyclopentene derivatives are more flexible, enabling easier functionalization but sacrificing the strain-driven reactivity of cyclopropanes .
Table 2: Physical Properties of Selected Compounds
Q & A
Q. Advanced Research Focus
- Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) followed by recrystallization .
- Dynamic Kinetic Resolution (DKR) : Catalytic asymmetric cyclopropanation with Rh₂(S-DOSP)₄ achieves >90% ee .
- Enzymatic Methods : Lipases (e.g., Candida antarctica) selectively hydrolyze esters of undesired enantiomers .
How can this compound be incorporated into solid-phase peptide synthesis (SPPS) protocols?
Q. Advanced Research Focus
- Coupling : Activate the carboxylic acid group using HBTU/HOBt and couple to resin-bound peptides at 25°C for 2 hours. Monitor completion via Kaiser test .
- Deprotection : Treat with 20% piperidine in DMF (2 × 5 min) to remove Fmoc, followed by thorough washing .
- Cyclopropane Stability : Avoid prolonged exposure to bases (>30 min) to prevent ring-opening side reactions .
What challenges arise in scaling up synthesis while maintaining enantiomeric excess?
Advanced Research Focus
Key challenges include:
- Catalyst Loading : Reduce Rh catalyst costs by switching to Cu-based systems (e.g., Cu(OTf)₂ with chiral bisoxazoline ligands) .
- Purification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for industrial-scale purity .
- Process Monitoring : Implement in-line FTIR to track cyclopropane formation and minimize racemization .
What are the applications of this compound in drug discovery?
Q. Advanced Research Focus
- Conformational Restriction : The cyclopropane ring imposes rigidity, improving target binding in protease inhibitors (e.g., HCV NS3/4A) .
- Prodrug Design : The carboxylic acid can be esterified for enhanced membrane permeability, with in vivo hydrolysis releasing the active drug .
- Biological Stability : Fluorinated analogs (e.g., 2-fluorocyclopropane derivatives) show improved metabolic resistance in preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
